Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

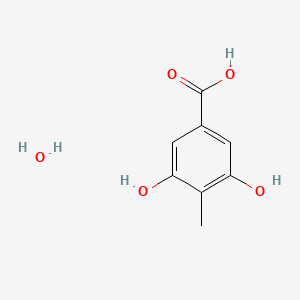

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a compound involved in various chemical syntheses and reactions. It has been the subject of numerous studies to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- The synthesis of related compounds often involves starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, coupled with aromatic aldehydes to afford corresponding Schiff base compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

- Another synthesis pathway involves reactions with Vilsmeier reagent and introduction of N,N-dimethylaminomethylene group at specific positions (Vorona et al., 2007).

Molecular Structure Analysis

- The molecular structure of related compounds is characterized using techniques like FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallographic analysis is often employed to determine the crystal and molecular structure, which is sometimes stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

- Tert-butyl esters of this compound, when reacted with certain reagents, introduce functional groups like the N,N-dimethylaminomethylene group, which is crucial in various chemical syntheses (Vorona et al., 2007).

- The compound can participate in reactions leading to the formation of pyridine and pyrrole derivatives, depending on the starting materials and reaction conditions (Uršič, Svete, & Stanovnik, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Arylaminomethylidene Pyroglutamic Acids : A study by Svete et al. (2010) describes the synthesis of a library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. This synthesis involves the acid-catalyzed treatment of di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylate with various anilines, ethyl glycinate, and ethyl β-alaninate. This research contributes to the field of organic synthesis, particularly in creating libraries of pyroglutamic acids with potential applications in medicinal chemistry (Svete et al., 2010).

Formation of Piperidine Derivatives : The work of Richter et al. (2009) focuses on the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound with potential applications in the synthesis of bioactive molecules. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with methylhydrazine (Richter et al., 2009).

Condensation Reactions in Organic Chemistry : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, which is relevant for the acylation of a range of non-nucleophilic nitrogen compounds. This process uses di-tert-butyl dicarbonate (Boc2O), showcasing the versatility of tert-butyl-based compounds in synthetic organic chemistry (Umehara et al., 2016).

Synthesis of Oxopiperidine Derivatives : Research by Moskalenko and Boev (2014) demonstrates the synthesis of tert-butyl oxopiperidine-1-carboxylates, which are valuable synthons for preparing diverse piperidine derivatives. Such compounds are significant in pharmaceutical research and development (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds : Zhao et al. (2017) discuss the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291). This highlights the role of tert-butyl-based compounds in the synthesis of important pharmaceutical intermediates (Zhao et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICVZJAVRBPUME-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)